2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide
Description
2,4,5-Trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a sulfonamide group
Properties
IUPAC Name |
2,4,5-trichloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S2/c1-12-4-2-3-9-23(12)29(26,27)14-7-5-13(6-8-14)22-28(24,25)18-11-16(20)15(19)10-17(18)21/h5-8,10-12,22H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGFPHZEFMPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Sulfonation: Addition of a sulfonyl group to the aromatic ring.
Amidation: Formation of the sulfonamide linkage by reacting the sulfonyl chloride intermediate with an amine, such as 2-methylpiperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonamide group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or dechlorinated compounds.
Scientific Research Applications
2,4,5-Trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of metabolic pathways. The chlorine atoms may enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Another chlorinated aromatic compound with herbicidal properties.
2,4,5-Trichloroaniline: A related compound used in the synthesis of dyes and pharmaceuticals.
2,4,5-Trichlorophenol: A precursor for various chemical syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
